molecular formula C18H25BrO2 B13997510 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane CAS No. 7468-34-0

5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane

Cat. No.: B13997510
CAS No.: 7468-34-0
M. Wt: 353.3 g/mol
InChI Key: JVTPGDBVVQNBHF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane: is an organic compound that belongs to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms This specific compound features a bromomethyl group, a cyclohexyl group, a methyl group, and a phenyl group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, such as 2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane is used as an intermediate in organic synthesis. Its diverse functional groups make it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize potential drug candidates. Its bromomethyl group allows for further functionalization, enabling the creation of molecules with specific biological activities .

Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other industrially relevant materials .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the functional groups introduced during further synthesis and their interactions with molecular targets such as enzymes, receptors, or nucleic acids .

Comparison with Similar Compounds

  • 5-(Chloromethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane
  • 5-(Hydroxymethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane
  • 5-(Methoxymethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane

Comparison: Compared to its analogs, 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy analogs. This increased reactivity can be advantageous in synthetic applications where selective functionalization is required .

Properties

CAS No.

7468-34-0

Molecular Formula

C18H25BrO2

Molecular Weight

353.3 g/mol

IUPAC Name

5-(bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C18H25BrO2/c1-17(12-19)13-20-18(21-14-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2,4-5,8-9,16H,3,6-7,10-14H2,1H3

InChI Key

JVTPGDBVVQNBHF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C2CCCCC2)C3=CC=CC=C3)CBr

Origin of Product

United States

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